N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide
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Overview
Description
N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the 3-chlorophenyl group: This step usually involves a nucleophilic substitution reaction where a 3-chlorophenyl halide reacts with the piperazine derivative.
Attachment of the 4-methylpiperazin-1-yl group: This can be done through a reductive amination reaction where the piperazine derivative reacts with 4-methylpiperazine in the presence of a reducing agent.
Formation of the carboxamide group: This step involves the reaction of the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide: Similar in structure and may have similar pharmacological activities.
This compound: Another piperazine derivative with potential therapeutic applications.
Uniqueness
This compound may have unique properties, such as higher potency, selectivity, or stability, compared to similar compounds. These unique features would need to be confirmed through comparative studies.
Properties
Molecular Formula |
C18H26ClN5O2 |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H26ClN5O2/c1-21-5-9-23(10-6-21)17(25)14-22-7-11-24(12-8-22)18(26)20-16-4-2-3-15(19)13-16/h2-4,13H,5-12,14H2,1H3,(H,20,26) |
InChI Key |
UWGQZTRDRYPMOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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